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Compound of Interest

Compound Name: Fak-IN-5

Cat. No.: B12411884 Get Quote

Disclaimer: The specific molecule "Fak-IN-5" is not referenced in the currently available

scientific literature. This guide will therefore focus on the well-characterized, potent, and

selective ATP-competitive Focal Adhesion Kinase (FAK) inhibitor, PF-562,271 (also known as

VS-4718), as a representative example to elaborate on the kinase-dependent functions of FAK

inhibition. The principles, experimental methodologies, and signaling pathways discussed are

broadly applicable to other small molecule inhibitors that target the FAK kinase domain.

Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase

that plays a pivotal role in cellular signaling.[1] It acts as a critical mediator for signals

originating from integrins and growth factor receptors, thereby regulating fundamental cellular

processes such as cell adhesion, migration, proliferation, and survival.[2][3] FAK is composed

of an N-terminal FERM domain, a central kinase domain, and a C-terminal Focal Adhesion

Targeting (FAT) domain.[4][5]

The kinase activity of FAK is central to many of its physiological and pathological functions.[6]

Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity

binding site for the SH2 domain of Src family kinases.[6][7] The resulting FAK/Src complex then

phosphorylates a multitude of downstream substrates, initiating signaling cascades that drive

cellular responses.[8] Overexpression and hyperactivity of FAK are frequently observed in

various cancers, correlating with poor prognosis and metastasis.[9][10] This makes FAK's

kinase domain an attractive target for therapeutic intervention in oncology.
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Kinase-Dependent Functions of FAK
The kinase activity of FAK is integral to its role in transducing signals from the extracellular

matrix (ECM) and growth factors. Inhibition of this activity by small molecules like PF-562,271

directly impacts several key cellular processes:

Cell Migration and Invasion: FAK's kinase function is essential for the dynamic regulation of

focal adhesions, which are crucial for cell motility.[2] FAK phosphorylates substrates like

paxillin and p130Cas, leading to the recruitment of other proteins that modulate the actin

cytoskeleton and promote cell movement.[8]

Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and prevents

apoptosis (anoikis) in anchorage-dependent cells.[10] These effects are often mediated

through downstream pathways such as the PI3K/AKT and MAPK/ERK cascades.[11]

Angiogenesis: FAK plays a role in endothelial cell migration and tube formation, which are

critical steps in the formation of new blood vessels.[2]

Tumor Microenvironment Remodeling: FAK activity contributes to the remodeling of the

tumor microenvironment, including the regulation of immune cell infiltration.[10]

By inhibiting the catalytic activity of FAK, molecules like PF-562,271 can effectively block these

processes, leading to reduced tumor growth and metastasis.[12]

Quantitative Data for Representative FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC50), which represents the concentration of the inhibitor required to reduce the

enzymatic activity of FAK by 50%.
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Inhibitor Target(s) FAK IC50 (nM)

Cellular p-FAK
(Y397)
Inhibition IC50
(nM)

Reference(s)

PF-562,271 FAK 1.5 30 [12]

GSK2256098 FAK 0.4 8.5 - 15 [3]

TAE226 FAK, IGF-1R 3.5 N/A [11]

Y15
FAK (non-ATP

competitive)

1000 (for Y397

autophosphorylat

ion)

N/A [11][13]

N/A: Not Available in the provided search results.

Key Experimental Protocols
The characterization of FAK inhibitors involves a range of in vitro and in vivo assays to

determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on FAK's enzymatic activity.

Methodology:

Recombinant human FAK enzyme is incubated with a specific substrate (e.g., a synthetic

peptide) and ATP in a reaction buffer.

The test compound (e.g., PF-562,271) is added at various concentrations.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified. This can be done using various

methods, such as radioactivity-based assays (with [γ-32P]ATP), fluorescence-based assays,

or luminescence-based assays that measure the amount of ATP remaining after the reaction.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Western Blotting for Phospho-FAK
Objective: To assess the inhibition of FAK autophosphorylation in a cellular context.

Methodology:

Cancer cell lines known to have high FAK expression (e.g., HCT116, ID8-IP) are cultured.[9]

[12]

Cells are treated with the FAK inhibitor at a range of concentrations for a specified duration.

Cells are lysed to extract total protein.

Protein concentration is determined using a standard assay (e.g., BCA assay).

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for phosphorylated FAK at Y397

(p-FAK Y397).

A primary antibody against total FAK is used on a separate blot or after stripping the first

antibody to serve as a loading control.

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g.,

HRP) that allows for detection.

The signal is visualized using a chemiluminescent substrate and an imaging system.

The band intensities are quantified to determine the reduction in p-FAK levels relative to total

FAK.

Cell Viability and Apoptosis Assays
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Objective: To measure the effect of FAK inhibition on cell proliferation and survival.

Methodology:

Cell Viability (e.g., MTT or CellTiter-Glo Assay):

Cells are seeded in 96-well plates and treated with the FAK inhibitor.

After a set incubation period (e.g., 24-72 hours), a reagent (MTT or CellTiter-Glo) is

added.

The absorbance or luminescence is measured, which correlates with the number of viable

cells.

Apoptosis (e.g., Caspase-Glo 3/7 Assay):

Cells are treated as above.

A luminogenic caspase-3/7 substrate is added to the cells.[13]

The luminescence generated by caspase activity, a hallmark of apoptosis, is measured.

[13]

Cell Migration and Invasion Assays
Objective: To evaluate the impact of FAK inhibition on cancer cell motility.

Methodology:

Scratch (Wound Healing) Assay:

A confluent monolayer of cells is "scratched" to create a cell-free gap.

Cells are treated with the FAK inhibitor.

The closure of the gap by migrating cells is monitored and imaged over time.

Transwell Invasion Assay (Boyden Chamber):
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The upper chamber of a transwell insert is coated with a basement membrane extract

(e.g., Matrigel).

Cells treated with the FAK inhibitor are seeded in the upper chamber in serum-free media.

The lower chamber contains media with a chemoattractant (e.g., FBS).[13]

After incubation, non-invading cells are removed from the top of the insert.

Invading cells on the bottom of the membrane are fixed, stained, and counted.[13]

Visualizations: Signaling Pathways and
Experimental Workflows
FAK Downstream Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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